molecular formula C22H26N2O4S2 B565047 Metopimazine Acid CAS No. 18182-00-8

Metopimazine Acid

货号: B565047
CAS 编号: 18182-00-8
分子量: 446.58
InChI 键: PWQSSAWBTAKELO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Metopimazine acid (MPZA) is the primary active metabolite of metopimazine (MPZ), a phenothiazine-derived dopamine D₂ receptor antagonist used as an antiemetic. MPZ undergoes rapid and extensive first-pass metabolism in the liver, primarily via deamination by microsomal amidases, to form MPZA . MPZA constitutes over 80% of circulating drug-related material in humans following oral administration of MPZ, even at clinical doses as high as 60 mg .

Structurally, MPZ is 1-[3-[2-(methylsulfonyl)-10H-phenothiazin-10-yl]propyl]-4-piperidinecarboxamide, while MPZA is its carboxylic acid derivative, formed by hydrolysis of the carboxamide group . MPZA’s pharmacokinetic profile includes a plasma elimination half-life of ~4.5 hours, with ~30% of a dose excreted renally, predominantly as MPZA . Its quantification in biological samples is achieved via advanced analytical methods such as LC-MS/MS and spectrophotometry .

准备方法

Synthetic Routes and Reaction Conditions: Metopimazine Acid is synthesized through the metabolism of Metopimazine in the human body. The primary enzyme responsible for this conversion is a liver amidase . Additionally, human liver cytosolic aldehyde oxidase also plays a minor role in this metabolic pathway .

Industrial Production Methods: The industrial production of Metopimazine involves several steps:

    Reaction of adjacent fluoro thiophenol and adjacent nitro to methylsulfonyl chlorobenzene: in acetone to obtain 2-(2-fluorophenylthio)-5-(methyl sulphonyl) nitrobenzene.

    Heating with ethyl alcohol and ferric trichloride: to produce 2-(2-fluorophenylthio)-5-(methyl sulphonyl) aniline.

    Addition of dimethyl sulfoxide and sodium hydride: , followed by cooling and water stirring to form 2-mesyl-10H-phenothiazine.

    Reaction with 10-acetyl-2-mesyl-10H-phenothiazine and potassium hydroxide: to obtain the final product.

化学反应分析

Types of Reactions: Metopimazine Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

科学研究应用

Pharmacological Profile

Metopimazine is classified as a dopamine D2 receptor antagonist and has been widely used as an antiemetic for over four decades. Its primary application has been in the treatment of acute nausea and vomiting, especially in patients experiencing these symptoms due to various medical conditions or treatments. The metabolism of metopimazine results in the formation of metopimazine acid, which is recognized as the major circulating metabolite in humans .

Clinical Applications

2.1 Treatment of Gastroparesis

Recent studies have indicated that metopimazine is under clinical investigation for its efficacy in treating gastroparesis, a condition characterized by delayed gastric emptying that can lead to nausea and vomiting. The clinical relevance of this compound in this context is significant, as its pharmacokinetic properties may influence treatment outcomes .

2.2 Pediatric Use

Metopimazine has been evaluated for use in pediatric populations, particularly in children undergoing procedures that induce emesis. A pharmacokinetic study demonstrated that this compound concentrations were higher than those of the parent drug, suggesting that the metabolite may contribute to its therapeutic effects in children .

Pharmacokinetics

The pharmacokinetics of this compound reveal critical insights into its absorption, distribution, metabolism, and excretion:

  • Absorption : Metopimazine is rapidly absorbed with a peak plasma concentration (Cmax) typically reached within one to two hours post-administration.
  • Half-Life : The elimination half-life of metopimazine is approximately two hours; however, this compound exhibits a longer duration of action due to its sustained plasma levels .
  • Food Interaction : Studies have shown that food intake can significantly affect the serum concentrations of metopimazine and its metabolite, indicating that timing relative to meals may be crucial for optimizing therapeutic efficacy .

Safety Profile

Metopimazine and its acid metabolite are noted for their favorable safety profiles compared to other antiemetics. The low brain penetration of both compounds minimizes the risk of central nervous system side effects commonly associated with other dopamine antagonists such as metoclopramide . This characteristic makes metopimazine a preferred choice in populations sensitive to neurological side effects.

Comparative Studies

Comparative studies between metopimazine and other antiemetics have highlighted its unique metabolic pathway and lower incidence of adverse effects. For instance, while both metoclopramide and metopimazine are used for similar indications, metopimazine's metabolism primarily involves liver amidase rather than cytochrome P450 enzymes, reducing the risk of drug-drug interactions .

Data Table: Pharmacokinetic Parameters

ParameterMetopimazine (Parent)This compound (Metabolite)
Cmax (ng/mL)~20-107.5~76.3
Tmax (hours)~1~2
Half-Life (hours)~2Not well defined
Bioavailability<20%N/A
Effect of FoodDecreases AUC by ~30%N/A

作用机制

Metopimazine Acid exerts its effects primarily through antagonism of dopamine D2 receptors. This action inhibits dopamine-mediated signaling pathways, which are responsible for inducing nausea and vomiting. Additionally, it has been shown to have antihistamine and anticholinergic activities .

相似化合物的比较

Structural and Pharmacodynamic Comparisons

Table 1: Structural and Receptor Affinity Comparison

Compound Structure Primary Target D₂ Receptor Potency (Relative to MPZ) CNS Penetration
Metopimazine Acid Phenothiazine-carboxylic acid Dopamine D₂, α₁-adrenoceptor 0.5% (200-fold lower) Limited
Metopimazine (MPZ) Phenothiazine-carboxamide Dopamine D₂, α₁-adrenoceptor 100% (reference) Moderate
Acepromazine Phenothiazine-acetyl derivative Dopamine D₂, H₁, α₁ ~50% (estimated) High
Metoclopramide Benzamide derivative Dopamine D₂, 5-HT₃ ~80% (estimated) Moderate

Key Findings :

  • MPZA vs. MPZ : MPZA’s reduced D₂ potency and peripheral restriction contrast with MPZ’s moderate CNS penetration, explaining MPZA’s favorable safety profile in humans .
  • MPZA vs. Acepromazine : Unlike MPZA, Acepromazine exhibits high CNS penetration and broader affinity for histamine H₁ receptors, increasing sedation risk .
  • MPZA vs. Metoclopramide : Metoclopramide’s 5-HT₃ receptor activity and moderate CNS penetration contribute to its dual antiemetic mechanism but higher risk of extrapyramidal effects compared to MPZA .

Metabolic Pathway Comparisons

Table 2: Metabolic Enzyme Involvement

Compound Major Metabolic Pathway Key Enzymes Species-Specific Metabolism
This compound Deamination (carboxamide hydrolysis) Hepatic amidase Humans: MPZA predominant
MPZ First-pass deamination Hepatic amidase Rats/Dogs: Lower MPZA ratios
Acepromazine Oxidation, glucuronidation CYP2D6, UGTs Species-independent CYP involvement
Ondansetron Hydroxylation, conjugation CYP3A4, CYP1A2 Humans: CYP-dependent

Key Findings :

  • MPZA’s formation is uniquely mediated by amidases, unlike CYP-dependent metabolism of ondansetron or Acepromazine .
  • Species differences: MPZA/parent ratios are 10-fold higher in humans than in rats/dogs, highlighting human-specific amidase activity .

Pharmacokinetic and Clinical Comparisons

Table 3: Pharmacokinetic Parameters

Parameter This compound (MPZA) Metopimazine (MPZ) Metoclopramide
Bioavailability N/A (metabolite) 19–34% 80–95%
Plasma Half-life (h) ~4.5 ~4.5 5–6
Renal Excretion ~30% Minimal 85%
Protein Binding 89% 89% 30%

Clinical Efficacy :

  • In delayed chemotherapy-induced nausea and vomiting (CINV), MPZ/MPZA showed superior efficacy to granisetron (57% vs. 35% complete response rates) .
  • MPZA’s lack of CYP-mediated metabolism reduces drug-drug interaction risks compared to ondansetron .

Analytical Method Comparisons

Table 4: Quantification Techniques

Method This compound (MPZA) Metoclopramide Acepromazine
LC-MS/MS LOQ: 2.8 µg/mL LOQ: 1.0 µg/mL LOQ: 0.5 µg/mL
Spectrophotometry λmax=355 nm, ε=4.5×10³ Not applicable λmax=254 nm
HPTLC Rf=0.42 Rf=0.38 Rf=0.45

Key Findings :

  • MPZA’s quantification via sulfoxide derivatization offers specificity in the presence of degradation products .
  • LC-MS/MS remains the gold standard for MPZA detection due to its sensitivity in complex matrices .

生物活性

Metopimazine acid (MPZA) is the principal metabolite of metopimazine (MPZ), a dopamine D2 receptor antagonist primarily used to treat nausea and vomiting. This article delves into the biological activity of MPZA, examining its pharmacokinetics, metabolic pathways, and clinical implications, supported by data tables and relevant case studies.

Overview of Metopimazine and this compound

Metopimazine has been utilized for over four decades as an antiemetic agent. Its mechanism of action involves antagonism at dopamine D2 and D3 receptors, contributing to its effectiveness in managing nausea, especially in patients undergoing chemotherapy or suffering from gastroparesis . The conversion of MPZ to MPZA occurs predominantly via first-pass metabolism in the liver, primarily catalyzed by amidase enzymes .

Pharmacokinetics of this compound

Research indicates that MPZA is present in plasma at concentrations significantly higher than those of its parent compound, MPZ. Following administration, MPZA accounts for approximately 80% or more of the circulating drug-related material . The pharmacokinetic parameters observed in various studies are summarized in Table 1.

Parameter Metopimazine (MPZ) This compound (MPZA)
Cmax17.2 ng/mL76.3 ng/mL
Tmax60 min150 min
Half-life2.18 hN/A
BioavailabilityHigh (first-pass effect)N/A

Metabolic Pathways

The metabolism of MPZ leading to MPZA involves several enzymatic processes:

  • Primary Enzyme : Human liver microsomal amidase is the main enzyme responsible for the conversion of MPZ to MPZA.
  • Secondary Enzyme : Aldehyde oxidase also contributes to this process but to a lesser extent.
  • Cytochrome P450 Involvement : Minimal involvement from CYP3A4 and CYP2D6 has been noted; however, these pathways are considered minor compared to amidase activity .

Efficacy and Safety

Clinical studies have demonstrated that MPZ is effective at higher doses for treating nausea without significant adverse effects. A dose-finding study indicated that doses up to 180 mg/day were well tolerated, with dizziness being the primary side effect observed at higher doses .

Case Study Findings

A notable study involved administering varying doses of metopimazine to patients undergoing chemotherapy. The results highlighted:

  • Doses Studied : 20 mg to 60 mg every four hours.
  • Adverse Effects : Moderate-to-severe dizziness was reported in a significant percentage of patients at higher doses.
  • Serum Concentrations : High concentrations of MPZA were consistently observed, correlating with efficacy in reducing nausea .

常见问题

Q. Basic: What validated analytical methods are recommended for quantifying Metopimazine Acid in pharmaceutical formulations?

Answer:
this compound (MPZA) can be quantified using high-performance liquid chromatography (HPLC) and UV-spectrophotometry. For HPLC, reverse-phase methods with fluorescence detection are employed to separate MPZA from its parent drug, Metopimazine (MPZ), and metabolites. A validated method uses a C18 column with a mobile phase of acetonitrile and phosphate buffer (pH 3.0), achieving a detection limit of 2.8 µg/mL . Spectrophotometric methods involve oxidizing MPZ to its sulfoxide derivative using KHSO₅ in acidic media, with absorbance measured at 355 nm. This method is linear (0.3–30 µg/mL) and excludes interference from excipients like xanthan gum and mannitol .

Q. Basic: What are the primary metabolic pathways of Metopimazine in humans, and how does this impact pharmacokinetic studies?

Answer:
Metopimazine undergoes rapid hepatic metabolism via amidase-mediated hydrolysis to its active acid metabolite (MPZA), which constitutes 78–89% of circulating drug components. MPZA has limited blood-brain barrier penetration, reducing central side effects. Bioavailability studies using LC-MS/MS show oral MPZ bioavailability is 19–34%, with food reducing absorption. Rectal administration (microenema) avoids partial first-pass metabolism but shows comparable bioavailability (19.5%) . Methodologically, plasma samples are analyzed using isotopically labeled internal standards (e.g., D6-MPZ) and MRM transitions (m/z 446.3→141.1 for MPZ; 447.2→142.1 for MPZA) .

Q. Advanced: How should dose-response studies be designed to optimize antiemetic efficacy while minimizing adverse effects like orthostatic hypotension?

Answer:
Dose-finding studies should employ double-blind, randomized designs with escalating doses (e.g., 20–60 mg) administered every 4 hours. Endpoints include serum MPZ/MPZA concentrations (measured via HPLC) and adverse event monitoring (e.g., dizziness, orthostatic hypotension). A study in chemotherapy patients found 30 mg ×6 doses/day maximized efficacy without significant hypotension. Orthostatic effects correlate with α₁-adrenoceptor affinity, necessitating continuous blood pressure monitoring . Pharmacokinetic-pharmacodynamic (PK-PD) modeling is critical to correlate Cₘₐₓ with toxicity thresholds .

Q. Advanced: How can contradictory findings on stroke risk associated with Metopimazine use be reconciled in observational studies?

Answer:
Case-time-control studies using nationwide reimbursement data (e.g., French databases) report a 3.12-fold increased ischemic stroke risk with recent antidopaminergic antiemetic (ADA) use. Metopimazine and metoclopramide showed the highest risk (OR 3.62 and 3.53, respectively), particularly in the first days of use. Confounding factors (e.g., underlying conditions, polypharmacy) require adjustment via propensity score matching. Sensitivity analyses stratified by age, dementia history, and dose duration are essential to isolate drug effects .

Q. Basic: What is the molecular basis for Metopimazine’s receptor selectivity, and how does this influence its therapeutic profile?

Answer:
Metopimazine is a phenothiazine derivative with high affinity for dopamine D₂/D₃ receptors (Ki <10 nM), α₁-adrenoceptors, and histamine H₁ receptors. Its peripheral restriction arises from rapid conversion to MPZA, which lacks central penetration. This selectivity minimizes extrapyramidal side effects but retains antiemetic action via chemoreceptor trigger zone (CTZ) D₂ blockade. Structural analogs (e.g., methylsulfonyl groups) enhance metabolic stability and receptor binding .

Q. Advanced: What methodological challenges arise in detecting Metopimazine and its metabolites in plasma, and how are they addressed?

Answer:
Key challenges include low plasma concentrations (ng/mL range) and matrix interference. LC-MS/MS methods using a Supelco Discovery HS F5 column (3 µm) and positive-ion MRM mode improve sensitivity. Isotope dilution (D6-MPZ) corrects for ionization variability. Sample preparation involves protein precipitation with acetonitrile, followed by centrifugation. Validation requires demonstrating precision (RSD <15%), accuracy (85–115%), and stability under freeze-thaw cycles .

Q. Advanced: How are stability-indicating methods validated for Metopimazine in bulk active pharmaceutical ingredients (APIs)?

Answer:
Forced degradation studies under acidic, alkaline, oxidative, and thermal stress are conducted. HPLC methods must resolve MPZ from degradation products (e.g., sulfoxide). Validation parameters include:

  • Specificity : No interference from excipients or impurities (e.g., xanthan gum) .
  • Linearity : R² ≥0.999 over 50–150% of target concentration.
  • Robustness : Variations in flow rate (±0.1 mL/min), column temperature (±2°C) .
    A validated spectrophotometric method achieved RSD <1.38% and accuracy within ±2% of certified reference standards .

属性

IUPAC Name

1-[3-(2-methylsulfonylphenothiazin-10-yl)propyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S2/c1-30(27,28)17-7-8-21-19(15-17)24(18-5-2-3-6-20(18)29-21)12-4-11-23-13-9-16(10-14-23)22(25)26/h2-3,5-8,15-16H,4,9-14H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWQSSAWBTAKELO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676046
Record name 1-{3-[2-(Methanesulfonyl)-10H-phenothiazin-10-yl]propyl}piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18182-00-8
Record name 1-{3-[2-(Methanesulfonyl)-10H-phenothiazin-10-yl]propyl}piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。